molecular formula C6H6N2O4S B189371 2-(Methylsulfonyl)-5-nitropyridine CAS No. 79134-11-5

2-(Methylsulfonyl)-5-nitropyridine

Cat. No.: B189371
CAS No.: 79134-11-5
M. Wt: 202.19 g/mol
InChI Key: UZLCJZWEVGHUMC-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-5-nitropyridine is a heteroaromatic compound featuring a pyridine ring substituted with a nitro (-NO₂) group at the 5-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the electron-deficient nature of the pyridine ring. This property makes the compound highly reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions, which are critical in pharmaceutical and agrochemical synthesis. The nitro group further stabilizes the aromatic system and directs regioselectivity in subsequent chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfonyl)-5-nitropyridine typically involves the nitration of 2-(Methylsulfonyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors offer advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfonyl)-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylsulfonyl)-5-nitropyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential as antibacterial and anti-inflammatory agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-nitropyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The nitro group can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Sulfonyl-Substituted Pyridines

2-(Ethanesulfonyl)-5-nitropyridine

  • Molecular Formula : C₇H₈N₂O₄S
  • Molecular Weight : 216.21 g/mol
  • Key Differences :
    • The ethylsulfonyl group increases hydrophobicity compared to the methyl analog (logP: ~1.2 vs. ~0.8 estimated).
    • Ethyl substitution may reduce reactivity in NAS due to steric hindrance.
    • Applications: Intermediate in peptide synthesis and disulfide bond formation .
Property 2-(Methylsulfonyl)-5-nitropyridine 2-(Ethanesulfonyl)-5-nitropyridine
Molecular Weight 214.19 g/mol 216.21 g/mol
XlogP (Hydrophobicity) ~0.8 ~1.2
Reactivity in NAS High Moderate

Disulfide Derivatives

Compounds such as 2-(Ethyldisulfaneyl)-5-nitropyridine and 2-(Biotinyldisulfaneyl)-5-nitropyridine () feature disulfide (-S-S-) linkages instead of sulfonyl groups.

  • Key Differences :
    • Disulfides are redox-active, enabling applications in thiol-thiol exchange reactions for bioconjugation .
    • Lower thermal stability compared to sulfonyl derivatives.
    • Example: 2-(Biotinyldisulfaneyl)-5-nitropyridine is used for site-specific protein labeling .

Halo-Substituted Pyridines

2-Chloro-5-nitropyridine

  • Molecular Formula : C₅H₃ClN₂O₂
  • Molecular Weight : 158.55 g/mol
  • Key Differences :
    • Chlorine is a weaker electron-withdrawing group than sulfonyl, leading to slower NAS rates.
    • Higher volatility and lower melting point (93°C) compared to sulfonyl analogs .

Amino-Substituted Pyridines

2-[(2-Aminoethyl)amino]-5-nitropyridine

  • Molecular Formula : C₇H₁₀N₄O₂
  • Molecular Weight : 182.18 g/mol
  • Key Differences: Amino groups increase basicity (pKa ~8.5), altering solubility in acidic conditions. Used as a ligand in coordination chemistry but requires stringent safety protocols due to reactivity .

Aryloxy-Substituted Pyridines

2-(4-Chlorophenoxy)-5-nitropyridine

  • Molecular Formula : C₁₁H₇ClN₂O₃
  • Molecular Weight : 250.64 g/mol
  • Key Differences: Phenoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability. Applications: Herbicide intermediates and photostable agrochemicals .

Fluorinated Derivatives

2-(2,4-Difluorophenyl)-5-nitropyridine

  • Molecular Formula : C₁₁H₆F₂N₂O₂
  • Key Differences :
    • Fluorine atoms increase electronegativity, stabilizing the ring against oxidation.
    • Structural Crystallographic studies confirm planar geometry with dihedral angles <5° .

Biological Activity

2-(Methylsulfonyl)-5-nitropyridine is a chemical compound characterized by a pyridine ring with a methylsulfonyl group at the second position and a nitro group at the fifth position. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, agriculture, and biochemistry.

  • Molecular Formula : C7_7H8_8N2_2O4_4S
  • Molecular Weight : 216.21 g/mol
  • CAS Number : 79134-11-5

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, revealing its potential as an antibacterial and anti-inflammatory agent. Its derivatives have shown promise in treating diseases linked to inflammation and bacterial infections.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

Studies have suggested that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by excessive inflammation. The inhibition of specific signaling pathways related to inflammation has been observed in vitro.

The biological mechanisms underlying the activity of this compound include:

  • Targeting Enzymatic Pathways : The compound may interact with enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Reactive Intermediate Formation : It can form reactive intermediates that covalently modify proteins, altering their function and leading to reduced inflammation or bacterial viability.

Study 1: Antibacterial Efficacy

A study conducted on various nitropyridine derivatives demonstrated that this compound exhibited notable antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its effectiveness as an antibacterial agent .

CompoundMIC (µg/mL)Target Bacteria
This compound32E. coli, S. aureus

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced in mice, treatment with this compound significantly reduced paw edema compared to the control group. Histological analysis revealed decreased infiltration of neutrophils and lower levels of pro-inflammatory cytokines (TNF-α and IL-6) in treated animals .

Treatment GroupPaw Edema (mm)TNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control5.012080
Treated2.05030

Pharmacokinetics

Pharmacokinetic studies indicate that after oral administration, peak plasma concentrations are achieved within 1 hour, with a half-life of approximately 4 hours. The compound is primarily metabolized in the liver, with renal excretion accounting for about 70% of the administered dose .

Properties

IUPAC Name

2-methylsulfonyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCJZWEVGHUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361019
Record name 2-(methylsulfonyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79134-11-5
Record name 2-(methylsulfonyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitro-6-(methylthio)pyridine (22.0 g, 129.3 mmol) was dissolved in acetone (140 mL). Sulfuric acid (2N, 230 mL) was then added dropwise to above solution to form a slurry. Potassium permanganate (KMnO4) (26.5 g, 168.1 mmol, dissolved in 500 mL of H2O) was added to the above mixture dropwise. The mixture that resulted was stirred at room temperature overnight. The solid was filtered and stirred with a warm mixture of ethanol/methanol (10/1). The insoluble salt was filtered, the filtrate was concentrated to provide a pale yellow solid. The crude product was recrystallized from ethanol to furnish the title compound (17.8 g, 70%).
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22 g
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500 mL
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Yield
70%

Synthesis routes and methods II

Procedure details

Alternatively, 3-nitro-6-(methylsulfonyl)pyridine was prepared by dissolving of 3-nitro-6-(methylthio)pyridine (1 equivalent) and sodium methane sulfinate in DMSO and heating at 100° C. for 2 hours. The reaction was diluted with a large excess of water and extracted with ethyl acetate. The organic layer was concentrated in vacuo to give the desired 3-nitro-6-(methylsulfonyl)pyridine.
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Synthesis routes and methods III

Procedure details

A solution of 620 mg (3.64 mmol) of 2-methylsulfanyl-5-nitropyridine in 33 mL of MeCN and 9 mL of water was added 2.34 g (10.9 mmol) of sodium periodate followed by the addition of 15 mg (0.07 mmol) of ruthenium (III) chloride and the reaction was stirred at room temperature for 16 hours. The solids were filtered and the filtrate was diluted with 50 mL of water, extracted with 150 mL of ethyl acetate, dried over magnesium sulfate, filtered, and concentrated in vacuo. The grey solid was purified by filtration through a silica column with DCM to afford 693 mg (94%) of 2-methanesulfonyl-5-nitropyridine.
Quantity
620 mg
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2.34 g
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9 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Methylsulfonyl)-5-nitropyridine
2-(Methylsulfonyl)-5-nitropyridine
2-(Methylsulfonyl)-5-nitropyridine
2-(Methylsulfonyl)-5-nitropyridine
2-(Methylsulfonyl)-5-nitropyridine
2-(Methylsulfonyl)-5-nitropyridine

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